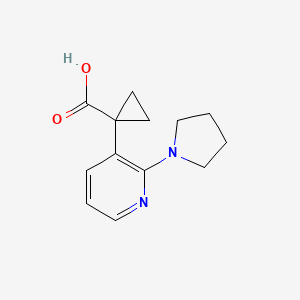
1-(2-(Pyrrolidin-1-yl)pyridin-3-yl)cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Pyrrolidin-1-yl)pyridin-3-yl)cyclopropanecarboxylic acid is a compound that features a pyrrolidine ring, a pyridine ring, and a cyclopropane carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Pyrrolidin-1-yl)pyridin-3-yl)cyclopropanecarboxylic acid typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization and coupling with the cyclopropane carboxylic acid group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Pyrrolidin-1-yl)pyridin-3-yl)cyclopropanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidine-2,5-diones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidine-2,5-diones, while nucleophilic substitution can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
1-(2-(Pyrrolidin-1-yl)pyridin-3-yl)cyclopropanecarboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-(Pyrrolidin-1-yl)pyridin-3-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents . The compound’s effects are mediated through its binding to these targets, which can influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring and have similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring can have similar chemical reactivity and biological properties.
Cyclopropane carboxylic acids: These compounds share the cyclopropane carboxylic acid group and can undergo similar chemical reactions.
Uniqueness
1-(2-(Pyrrolidin-1-yl)pyridin-3-yl)cyclopropanecarboxylic acid is unique due to its combination of the pyrrolidine, pyridine, and cyclopropane carboxylic acid groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for scientific research.
Propiedades
Fórmula molecular |
C13H16N2O2 |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
1-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H16N2O2/c16-12(17)13(5-6-13)10-4-3-7-14-11(10)15-8-1-2-9-15/h3-4,7H,1-2,5-6,8-9H2,(H,16,17) |
Clave InChI |
UEUNBLUWACXPGR-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=C(C=CC=N2)C3(CC3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


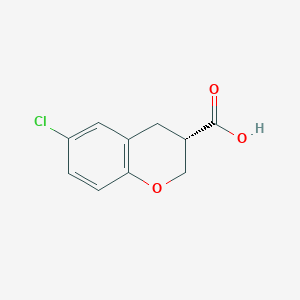
![7-(Ethylsulfonyl)-4,7-diazaspiro[2.5]octane](/img/structure/B13348361.png)


![N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B13348387.png)
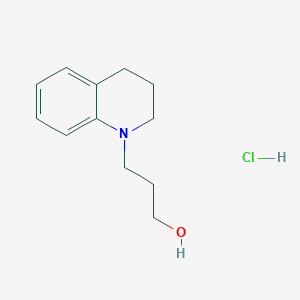
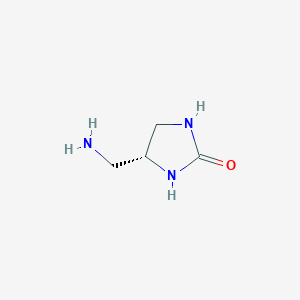
![3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine](/img/structure/B13348397.png)

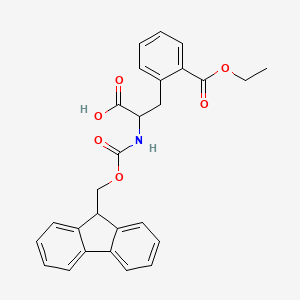
![2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide](/img/structure/B13348420.png)
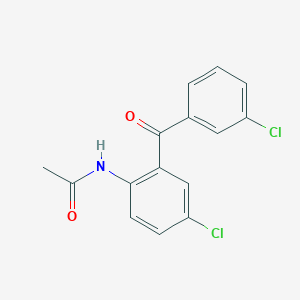
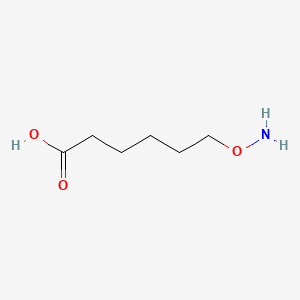
![(7-(4-Phenylquinazolin-2-yl)-7H-benzo[c]carbazol-10-yl)boronic acid](/img/structure/B13348430.png)
